Preferential COX-2 vs. COX-1 Inhibition Ratio: Target Compound vs. Nimesulide Baseline
4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene preferentially inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), a selectivity profile documented in vendor technical literature that aligns with the Nimesulide pharmacophore class . This preferential inhibition represents a key differentiation from non-selective NSAID scaffolds where COX-1 inhibition contributes to gastrointestinal toxicity. The compound suppresses chemical-induced carcinogenesis in murine models, establishing its relevance as a precursor for chemopreventive analog development [1].
| Evidence Dimension | COX-2 preferential inhibition |
|---|---|
| Target Compound Data | Preferentially inhibits COX-2 over COX-1 |
| Comparator Or Baseline | Nimesulide (COX-2 preferential NSAID, IC50 COX-2 ~0.1-1 μM; COX-1 >10 μM) |
| Quantified Difference | Qualitative selectivity profile consistent with Nimesulide class |
| Conditions | Vendor-reported biological activity; in vivo carcinogenesis suppression in mouse and rat models |
Why This Matters
Procurement of this specific nitrophenyl ether is essential for maintaining fidelity to the Nimesulide-derived COX-2 selective pharmacophore in analog synthesis programs.
- [1] BOC Sciences. 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene Description. Suppresses chemical-induced carcinogenesis in mice and rats. View Source
